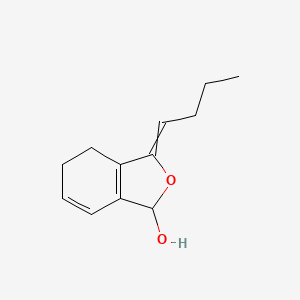
3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol is a synthetic organic compound with the molecular formula C₁₂H₁₆O₂. It is characterized by a benzofuran ring structure with a butylidene substituent. This compound has been identified in human blood, although it is not a naturally occurring metabolite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol typically involves the reaction of phthalide derivatives with butylidene groups under controlled conditions. One common method includes the reaction of phthalide with butylidene bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butylidene group to a butyl group.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of butyl-substituted benzofuran.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, polymers, and other organic compounds.
Wirkmechanismus
The mechanism of action of 3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-Butylidene-4,5-dihydroisobenzofuran-1 (3H)-one: Known for its similar structure but different stereochemistry.
(3S,3aR)-3-Butyl-3a,4,5,6-tetrahydroisobenzofuran-1 (3H)-one: Another structurally related compound with distinct biological activities
Uniqueness
3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
3-butylidene-4,5-dihydro-1H-2-benzofuran-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8,12-13H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZRLVIVBIYHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C=CCC2)C(O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90850758 |
Source


|
| Record name | 3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90850758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537676-09-8 |
Source


|
| Record name | 3-Butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90850758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
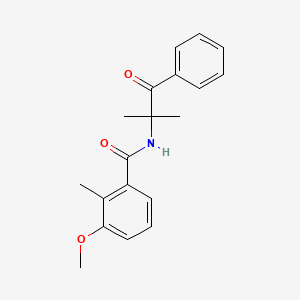
![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
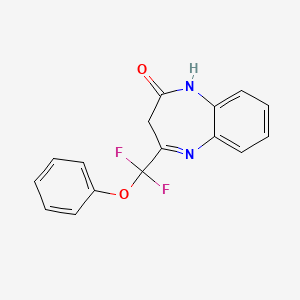
![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)
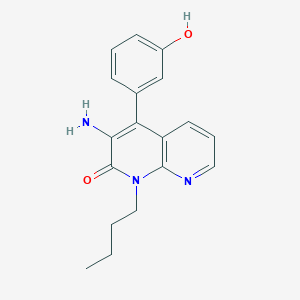
![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
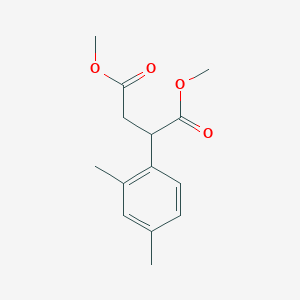
![Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-](/img/structure/B14223905.png)
![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)
